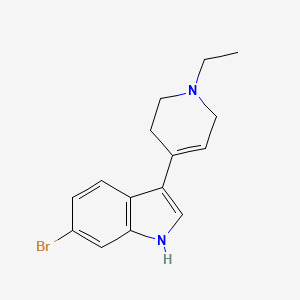
6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atom at the 6th position and the tetrahydropyridine moiety attached to the indole ring make this compound unique and potentially interesting for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with an indole derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Pyridine Ring Formation: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could produce a variety of functionalized indoles.
Scientific Research Applications
6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: A simpler compound with only the bromine atom attached to the indole ring.
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the bromine atom but has the tetrahydropyridine moiety.
Other Halogenated Indoles: Compounds with different halogen atoms (e.g., chlorine, fluorine) at the 6th position.
Uniqueness
The combination of the bromine atom and the tetrahydropyridine ring in 6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole makes it unique compared to other indole derivatives. This structural uniqueness could result in distinct chemical reactivity and biological activity, making it a valuable compound for further research.
Biological Activity
6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects, particularly its interactions with various biological targets.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1958063-10-9
- Molecular Formula : C15H17BrN2
- Molecular Weight : 305.21 g/mol
Synthesis
The compound can be synthesized through a multi-step reaction involving the bromination of indole derivatives followed by the introduction of the tetrahydropyridine moiety. The synthetic pathway typically involves:
- Bromination of indole.
- Formation of the tetrahydropyridine ring via cyclization reactions.
- Final purification steps to yield the target compound.
Pharmacological Profile
Research has indicated that this compound exhibits several pharmacological activities:
-
Dopamine Receptor Interaction :
- The compound has shown promising activity as a D3 dopamine receptor agonist , which is significant in the context of neuropharmacology. Agonists at this receptor are of interest for treating conditions such as schizophrenia and Parkinson's disease due to their role in modulating dopaminergic signaling .
- Monoamine Oxidase Inhibition :
- Neuroprotective Effects :
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds and their analogs:
Properties
Molecular Formula |
C15H17BrN2 |
|---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
6-bromo-3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C15H17BrN2/c1-2-18-7-5-11(6-8-18)14-10-17-15-9-12(16)3-4-13(14)15/h3-5,9-10,17H,2,6-8H2,1H3 |
InChI Key |
WVSOFMXRWQADLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















